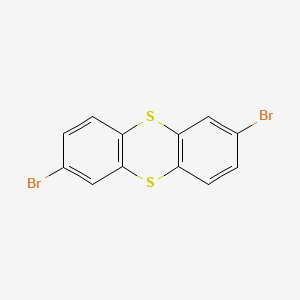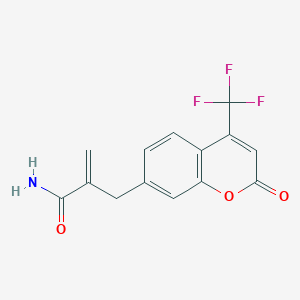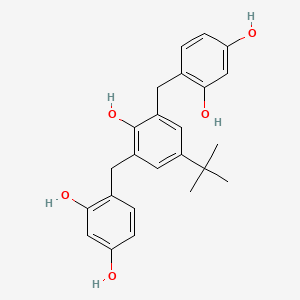
4,4'-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, hydroxy groups, and benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) typically involves multiple steps, starting with the preparation of the core phenylene structure. The tert-butyl group is introduced through alkylation reactions, while the hydroxy groups are added via hydroxylation reactions. The final product is obtained through a series of condensation reactions, where the benzene rings are linked to the central phenylene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be efficient and cost-effective, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) involves its interaction with various molecular targets and pathways. The hydroxy groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Hydroquinone: Contains two hydroxy groups on a benzene ring, similar to the hydroxy groups in the target compound.
Bisphenol A: Contains two phenol groups linked by a methylene bridge, similar to the structure of the target compound.
Uniqueness
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is unique due to its combination of tert-butyl, hydroxy, and benzene groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H26O5 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-[[5-tert-butyl-3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H26O5/c1-24(2,3)18-10-16(8-14-4-6-19(25)12-21(14)27)23(29)17(11-18)9-15-5-7-20(26)13-22(15)28/h4-7,10-13,25-29H,8-9H2,1-3H3 |
Clé InChI |
MJJHCPUDQIVVIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)CC2=C(C=C(C=C2)O)O)O)CC3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



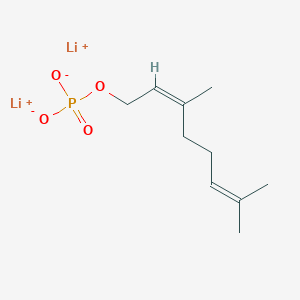
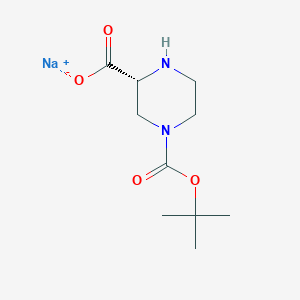
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)
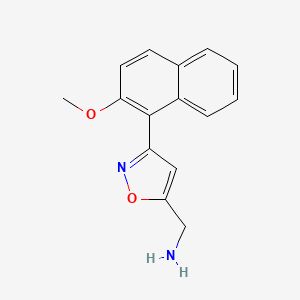
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)

![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
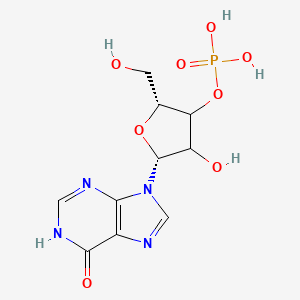

![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)

